![molecular formula C10H15O2P B14745811 2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylphosphinediyl)diethanol is an organophosphorus compound with the molecular formula C10H15O2P It is characterized by the presence of a phenyl group attached to a phosphine moiety, which is further bonded to two ethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-(Phenylphosphinediyl)diethanol can be synthesized through the reaction of phenylphosphine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{CH}_2\text{OH)}_2 ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Phenylphosphinediyl)diethanol involves the use of large-scale reactors where phenylphosphine and ethylene oxide are reacted under optimized conditions. The process may include steps such as purification and distillation to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2,2’-(Phenylphosphinediyl)diethanol can undergo oxidation reactions to form phosphine oxides.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2,2’-(Phenylphosphinediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Phenylphosphinediyl)diethanol involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes or the modification of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2’-(Phenylphosphinediyl)dimethanol: Similar structure but with methanol groups instead of ethanol.
Phenylphosphine: Lacks the ethanol groups, making it less versatile in certain reactions.
Uniqueness: 2,2’-(Phenylphosphinediyl)diethanol is unique due to the presence of both phosphine and ethanol groups, which provide a combination of reactivity and functionality that is not found in simpler phosphine compounds. This makes it particularly useful in applications requiring both coordination chemistry and hydroxyl group reactivity.
Propiedades
Fórmula molecular |
C10H15O2P |
|---|---|
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(phenyl)phosphanyl]ethanol |
InChI |
InChI=1S/C10H15O2P/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clave InChI |
UJSFGGLNUFABPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




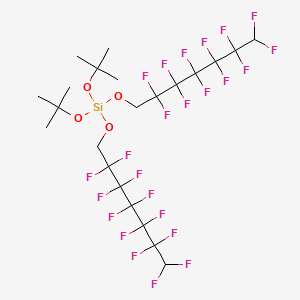

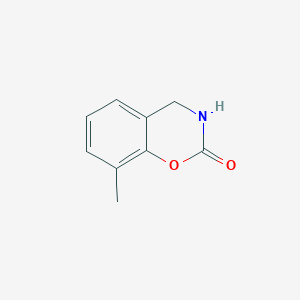
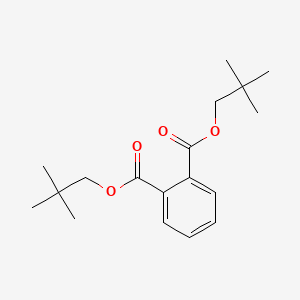
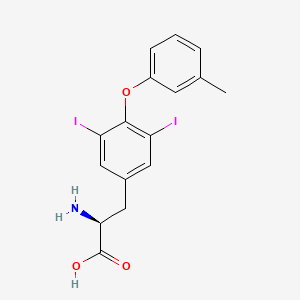
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)

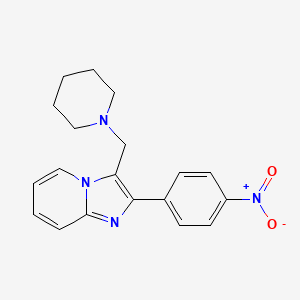
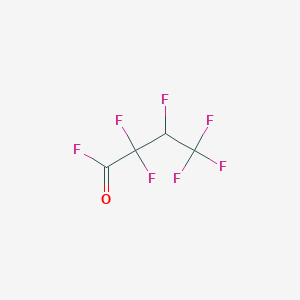
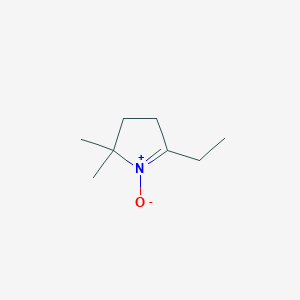
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

